molecular formula C9H8ClNO3S2 B1440675 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride CAS No. 1268334-97-9

5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride

Cat. No.: B1440675
CAS No.: 1268334-97-9
M. Wt: 277.8 g/mol
InChI Key: HNBKVHRJMPOBKY-UHFFFAOYSA-N
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Description

5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is a chemical compound that features a unique combination of isoxazole and thiophene moieties Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, while thiophenes are sulfur-containing heterocycles

Safety and Hazards

Sulfonyl chlorides are generally considered to be hazardous due to their reactivity. They can cause burns and eye damage, and may be harmful if inhaled .

Future Directions

The study of this compound could be interesting for the development of new synthetic methodologies, given its complex structure and the presence of reactive functional groups. It could also be of interest in the field of medicinal chemistry, where isoxazole derivatives have been studied for their biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring the scalability of the process. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole and thiophene derivatives, such as:

Uniqueness

5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is unique due to the combination of the isoxazole and thiophene moieties, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

5-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3S2/c1-5-9(6(2)14-11-5)7-3-4-8(15-7)16(10,12)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBKVHRJMPOBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(S2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
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5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
Reactant of Route 3
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
Reactant of Route 4
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5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
Reactant of Route 5
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
Reactant of Route 6
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride

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